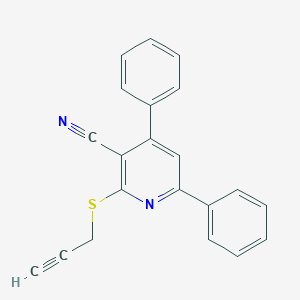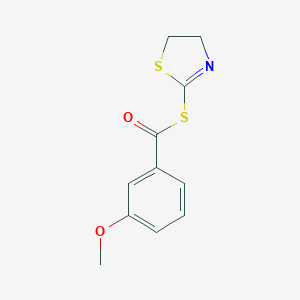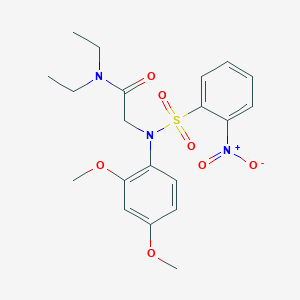
4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile is a compound of significant interest due to its unique structure and potential applications in various fields. This compound belongs to the class of nicotinonitriles, which are known for their diverse biological activities and potential use in medicinal chemistry.
準備方法
The synthesis of 4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts acylation reaction using benzene and an appropriate acyl chloride.
Attachment of the Prop-2-ynylthio Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynylthio group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various pathogens.
Medicine: The compound is being investigated for its cytotoxic properties, particularly against cancer cell lines, making it a potential candidate for anticancer drug development.
Industry: It is used in the development of fluorescent sensors for monitoring photopolymerization processes and as a photoinitiator in the polymer industry.
作用機序
The mechanism of action of 4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and proteases. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer activity.
類似化合物との比較
4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Amino-4,6-diphenylnicotinonitrile: This compound also exhibits cytotoxic and antimicrobial activities, but its structure lacks the prop-2-ynylthio group, which may influence its reactivity and biological properties.
4,6-Diphenyl-2-(methylthio)nicotinonitrile: Similar to the target compound, but with a methylthio group instead of a prop-2-ynylthio group, which may affect its chemical and biological behavior.
特性
分子式 |
C21H14N2S |
|---|---|
分子量 |
326.4g/mol |
IUPAC名 |
4,6-diphenyl-2-prop-2-ynylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H14N2S/c1-2-13-24-21-19(15-22)18(16-9-5-3-6-10-16)14-20(23-21)17-11-7-4-8-12-17/h1,3-12,14H,13H2 |
InChIキー |
VMXYJQOMYWOXTO-UHFFFAOYSA-N |
SMILES |
C#CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
正規SMILES |
C#CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-ethoxy-5-iodo-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407234.png)
![(9-Bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(4-fluorophenyl)methanone](/img/structure/B407237.png)

![N,N-Dimethyl-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline](/img/structure/B407240.png)
![9-Bromo-5-cyclohexyl-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407243.png)
![9'-Bromo-2'-(4-methylphenyl)-1',10'b-dihydrospiro(cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B407246.png)

![METHYL 2-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B407248.png)

amino]-N-(phenylmethyl)acetamide](/img/structure/B407250.png)
![1-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B407251.png)
![2-[({2-nitrophenyl}sulfonyl)-2,4-dimethoxyanilino]-N-(2-methylphenyl)acetamide](/img/structure/B407253.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methylphenyl)benzamide](/img/structure/B407254.png)
![2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]-N-(3-methoxypropyl)acetamide](/img/structure/B407257.png)
